2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide
Overview
Description
2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research
Mechanism of Action
Target of Action
DB289 primarily targets the nucleus of Plasmodium falciparum , the parasite responsible for malaria .
Mode of Action
DB289 is a prodrug that is metabolized into its active form, DB75 . The compound interacts with its target by concentrating in the nucleus of the parasite, leading to a delay in the maturation of the parasite . This delay in maturation is a key aspect of DB289’s anti-parasitic activity.
Biochemical Pathways
The conversion of DB289 to DB75 involves a series of biochemical reactions. These include oxidative O-demethylation and reductive N-dehydroxylation . The enzymes responsible for these reactions are primarily from the CYP4F family .
Pharmacokinetics
DB289 is well absorbed (approximately 50-70%) and effectively converted to DB75 in both rats and monkeys . It is subject to first-pass metabolism and hepatic retention, which limits its systemic bioavailability to 10 to 20% . The clearance of DB289 approximates the liver plasma flow, and its large volume of distribution is consistent with extensive tissue binding .
Result of Action
The primary result of DB289’s action is the delay in the maturation of Plasmodium falciparum . This delay inhibits the growth of the parasite, thereby mitigating the symptoms of malaria. It’s worth noting that in some cases, db289 has been associated with kidney injury .
Biochemical Analysis
Biochemical Properties
DB289 is metabolized to the active metabolite DB75 in both rat and monkey species . This conversion involves the sequential loss of the two N-methoxy groups, either directly or by O-demethylation followed by reduction of the resulting oxime to the amidine . The enzymes CYP4F2 and CYP4F3B have been identified as the major enzymes catalyzing the initial oxidative O-demethylation of DB289 .
Cellular Effects
DB289 has shown significant effects on various types of cells. For instance, it has been found to reduce the number of circulating parasites in Trypanosoma cruzi-infected mice . In addition, DB289 has been associated with kidney injury in sensitive mouse strains .
Molecular Mechanism
The molecular mechanism of DB289 involves its conversion to the active metabolite DB75, which exhibits a broad spectrum of antiparasitic activity . The conversion process involves the initial oxidative O-demethylation of DB289, predominantly catalyzed by CYP4F enzymes in human liver microsomes .
Temporal Effects in Laboratory Settings
The effects of DB289 change over time in laboratory settings. For instance, DB289 has been shown to reduce parasitemia by 99% and protect against animal mortality by 100% when combined with other compounds . It does not provide a parasitological cure .
Dosage Effects in Animal Models
The effects of DB289 vary with different dosages in animal models. For example, DB289 has shown excellent dose response in mice infected with T. b. brucei, with an ED50 of 2.7 mg/kg .
Metabolic Pathways
DB289 is involved in metabolic pathways that include enzymes such as CYP4F2 and CYP4F3B . These enzymes catalyze the initial oxidative O-demethylation of DB289, a crucial step in its metabolism to the active compound DB75 .
Transport and Distribution
DB289 is well absorbed (approximately 50-70%) and effectively converted to DB75 in both rat and monkey species . It is subject to first-pass metabolism and hepatic retention, limiting its systemic bioavailability to 10 to 20% .
Subcellular Localization
DB75, the active metabolite of DB289, has been found to localize in the parasite nucleus . This suggests that DB289, once converted to DB75, may concentrate in the nucleus and delay parasite maturation .
Preparation Methods
The preparation of 2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.
Scientific Research Applications
2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including its use as a drug candidate for treating specific diseases. In industry, this compound can be used in the production of various chemical products and materials.
Comparison with Similar Compounds
2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can reveal differences in their chemical properties, reactivity, and applications. Some similar compounds may include CID 459964, CID 459965, and CID 459966, each with distinct characteristics and uses.
Properties
IUPAC Name |
N'-methoxy-4-[5-[4-(N'-methoxycarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2/h3-12H,1-2H3,(H2,21,23)(H2,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOQVLAXCBRRGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870377 | |
Record name | 4,4'-(Furan-2,5-diyl)bis(N'-methoxybenzene-1-carboximidamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186953-56-0 | |
Record name | Pafuramidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186953-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Furan-2,5-diyl)bis(N'-methoxybenzene-1-carboximidamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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